5-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one
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Overview
Description
5-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one is a complex organic compound that belongs to the class of sesquiterpenes. This compound is characterized by a unique structure that includes a tetrahydro-2H-pyran ring fused to a cyclopentane ring, with a propan-2-yl substituent. It is known for its potential biological activities and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one typically involves multiple steps, including cyclization and functional group transformationsThe reaction conditions often require the use of catalysts, such as palladium or ruthenium complexes, and may involve high temperatures and pressures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different biological activities and may be used in further research and development.
Scientific Research Applications
5-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one involves its interaction with specific molecular targets and pathways. For example, its cytotoxic activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways. The compound’s antimicrobial activity may result from its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sesquiterpenes with related structures, such as:
Bipodonines A-J: These compounds also feature a tetrahydro-2H-pyran ring and exhibit similar biological activities.
Polyketide-terpenoids: These compounds share structural similarities and are known for their diverse biological activities.
Uniqueness
What sets 5-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one apart is its specific combination of structural features, which confer unique reactivity and biological properties
Properties
CAS No. |
649570-67-2 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
5-propan-2-yl-3,4,5,6-tetrahydro-2H-cyclopenta[b]pyran-7-one |
InChI |
InChI=1S/C11H16O2/c1-7(2)9-6-10(12)11-8(9)4-3-5-13-11/h7,9H,3-6H2,1-2H3 |
InChI Key |
UBFJBADIFZUGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(=O)C2=C1CCCO2 |
Origin of Product |
United States |
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